(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 303025-08-3
VCID: VC8443849
InChI: InChI=1S/C23H19ClN4O/c1-16-6-5-13-28-22(16)27-21(26-14-17-7-3-2-4-8-17)20(23(28)29)15-25-19-11-9-18(24)10-12-19/h2-13,15,26H,14H2,1H3
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Molecular Formula: C23H19ClN4O
Molecular Weight: 402.9 g/mol

(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 303025-08-3

Cat. No.: VC8443849

Molecular Formula: C23H19ClN4O

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - 303025-08-3

Specification

CAS No. 303025-08-3
Molecular Formula C23H19ClN4O
Molecular Weight 402.9 g/mol
IUPAC Name 2-(benzylamino)-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C23H19ClN4O/c1-16-6-5-13-28-22(16)27-21(26-14-17-7-3-2-4-8-17)20(23(28)29)15-25-19-11-9-18(24)10-12-19/h2-13,15,26H,14H2,1H3
Standard InChI Key SLXOUDYIDURNJP-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a pyridine ring, substituted at three critical positions:

  • Position 2: A benzylamino group (–NH–CH₂C₆H₅), contributing to hydrophobic interactions and π-π stacking potential.

  • Position 3: An (E)-configured imino group (–CH=N–) linked to a 4-chlorophenyl moiety, enhancing electron-withdrawing effects and steric bulk.

  • Position 9: A methyl substituent (–CH₃) that influences conformational stability and lipophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₀ClN₅O
Molecular Weight417.89 g/mol
IUPAC Name(E)-2-(Benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Topological Polar Surface Area76.3 Ų
Hydrogen Bond Donors2

Synthetic Methodologies

Multi-Step Synthesis

The synthesis typically involves three stages:

  • Core Formation: Cyclization of 2-aminopyridine derivatives with β-ketoesters under acidic conditions to yield the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Substituent Introduction:

    • Benzylamino Group: Achieved via nucleophilic substitution using benzylamine in polar aprotic solvents (e.g., DMF) at 80–100°C .

    • Imino Group: Condensation of 4-chlorobenzaldehyde with the core under reflux in ethanol, catalyzed by acetic acid to ensure (E)-stereoselectivity .

  • Methylation at Position 9: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationAcetic acid, 120°C, 6 hr65–70
Benzylamino AdditionBenzylamine, DMF, 80°C, 12 hr78
Imino Formation4-Chlorobenzaldehyde, EtOH, reflux82
MethylationCH₃I, K₂CO₃, acetone, 50°C85

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), making it suitable for in vitro assays .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis of the imino bond in strongly acidic (pH < 3) or basic (pH > 10) environments .

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imino–CH), 7.65–7.12 (m, 9H, aromatic), 4.78 (s, 2H, –NH–CH₂–), 2.51 (s, 3H, –CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C–Cl bend) .

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies suggest high affinity for kinase domains (e.g., EGFR, IC₅₀ ≈ 120 nM) . The 4-chlorophenyl group facilitates halogen bonding with cysteine residues in active sites, while the benzylamino moiety stabilizes hydrophobic pockets .

Table 3: In Vitro Cytotoxicity Data (Analog Compounds)

Cell LineIC₅₀ (µM)Target Protein
MCF-7 (Breast)1.2 ± 0.3EGFR
A549 (Lung)2.8 ± 0.5Tubulin
HeLa (Cervical)1.9 ± 0.4Topoisomerase IIα

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Chlorophenyl Group: Increases lipophilicity (clogP +0.7) and enhances target binding via halogen interactions .

  • Benzylamino Moiety: Optimizes solubility-logP balance (clogP 3.2) and improves blood-brain barrier permeability .

  • Methyl at Position 9: Reduces metabolic degradation by cytochrome P450 enzymes compared to bulkier substituents .

Challenges and Future Directions

Synthetic Limitations

Low yields (<50%) in large-scale imino condensation steps necessitate microwave-assisted or flow chemistry approaches .

Pharmacokinetic Optimization

Prodrug strategies (e.g., phosphate esters) are under investigation to improve oral bioavailability, currently <10% in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator